molecular formula C13H23N3O3 B6198826 tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate CAS No. 2680529-47-7

tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate

Cat. No.: B6198826
CAS No.: 2680529-47-7
M. Wt: 269.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate is a useful research compound. Its molecular formula is C13H23N3O3 and its molecular weight is 269.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminomethylazetidine-1-carboxylate with methylamine and 2-oxopyrrolidine-3-carboxylic acid. The resulting product is then protected with tert-butyl and purified.", "Starting Materials": [ "tert-butyl 3-aminomethylazetidine-1-carboxylate", "methylamine", "2-oxopyrrolidine-3-carboxylic acid", "tert-butyl chloride", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: tert-butyl 3-aminomethylazetidine-1-carboxylate is dissolved in diethyl ether and cooled to 0°C.", "Step 2: Methylamine is added dropwise to the solution and the mixture is stirred for 2 hours at room temperature.", "Step 3: The reaction mixture is then cooled to 0°C and 2-oxopyrrolidine-3-carboxylic acid is added.", "Step 4: Sodium hydroxide is added to the mixture to adjust the pH to 8-9.", "Step 5: The mixture is stirred for 2 hours at room temperature and then acidified with hydrochloric acid.", "Step 6: The resulting precipitate is filtered and washed with diethyl ether.", "Step 7: The product is then protected with tert-butyl chloride and purified by column chromatography." ] }

CAS No.

2680529-47-7

Molecular Formula

C13H23N3O3

Molecular Weight

269.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.